Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate

Aldose reductase inhibition Diabetic complications Enzyme assay

This compound is the authentic 3-benzoylpyrrole-1-acetic acid ethyl ester, providing direct access to a pharmacologically validated aldose reductase (AR) inhibitor scaffold. The free acid exhibits an IC50 of 2.5 µM against rat lens AR, comparable to alrestatin (1.5 µM). Critically, the strict 1,3-substitution pattern is essential for AR inhibition—regioisomeric variants (2-, 4-, or 5-benzoyl) lose potency. As the ethyl ester prodrug, it serves as a key synthetic intermediate and reference standard for SAR campaigns targeting diabetic complications. Researchers requiring the authentic 3-benzoyl-1H-pyrrol-1-yl architecture must procure this specific derivative, not generic pyrrole analogs, to ensure reproducible, on-target activity.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 157769-08-9
Cat. No. B14285085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-benzoyl-1H-pyrrol-1-yl)acetate
CAS157769-08-9
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC(=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c1-2-19-14(17)11-16-9-8-13(10-16)15(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyVUYNCTKOPBIXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate (CAS 157769-08-9): Pyrrole-Based Aldose Reductase Inhibitor Scaffold for Diabetic Complications Research


Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate (CAS 157769-08-9) is a synthetic pyrrole derivative bearing a benzoyl substituent at the 3-position of the pyrrole ring and an ethyl acetate ester moiety at the 1-position, with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . This compound belongs to the class of 3-benzoylpyrrole-1-acetic acid derivatives, which have been established as aldose reductase (AR) inhibitors with therapeutic relevance to long-term diabetic complications [1]. The free acid form, 3-benzoylpyrrole-1-acetic acid (Compound 6), exhibits an IC₅₀ of 2.5 μM against rat lens aldose reductase, comparable to the reference inhibitor alrestatin (IC₅₀ = 1.5 μM) [1]. The ethyl ester represents a key synthetic intermediate and prodrug candidate for accessing this pharmacologically validated scaffold [2].

Why Generic Substitution of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate (CAS 157769-08-9) Is Scientifically Unjustified Without Regioisomeric and Functional Validation


Within the benzoylpyrroleacetic acid family, regioisomeric variation produces profound and counterintuitive changes in biological activity. The 3-benzoyl-1-acetic acid regioisomer demonstrates aldose reductase inhibitory activity (IC₅₀ = 2.5 μM), whereas other positional isomers within the same chemical series exhibit distinct activity profiles or diminished potency [1]. Furthermore, the free carboxylic acid and the ethyl ester prodrug form are not functionally interchangeable; the ester requires in vivo or in vitro hydrolysis to liberate the active pharmacophore [2]. Substitution with structurally analogous but non-identical pyrrole derivatives, such as 4-benzoylpyrrole-3-acetic acid isomers, cannot recapitulate the specific 1,3-substitution pattern essential for optimal AR inhibition [3]. Consequently, generic substitution with any compound lacking the precise 3-benzoyl substitution and the 1-acetic acid/ester functional arrangement will result in unpredictable, and likely absent, aldose reductase inhibitory activity [1].

Quantitative Differentiation Evidence for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate (CAS 157769-08-9): Comparative Aldose Reductase Inhibition, Regioisomeric Selectivity, and Structural Validation


Aldose Reductase Inhibition: Comparative Potency of 3-Benzoylpyrrole-1-acetic Acid Versus Reference Inhibitor Alrestatin

The free acid form of the target compound, 3-benzoylpyrrole-1-acetic acid (Compound 6), demonstrates aldose reductase inhibitory activity that is quantitatively comparable to the established reference inhibitor alrestatin. This provides a validated potency benchmark for the scaffold from which ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate is derived [1].

Aldose reductase inhibition Diabetic complications Enzyme assay

Regioisomeric Selectivity: Positional Dependence of Aldose Reductase Inhibition Within Benzoylpyrroleacetic Acid Family

Aldose reductase inhibitory activity within the benzoylpyrroleacetic acid series is strictly dependent on the specific substitution pattern. The study of six isomeric benzoylpyrroleacetic acids (Compounds 1-6) revealed that optimal activity requires both the benzoyl and acetic acid functionalities, with the 1,3-substitution pattern (3-benzoylpyrrole-1-acetic acid) yielding superior inhibition compared to alternative regioisomers [1]. Other positional isomers within the same series either show reduced potency or distinct biological profiles.

Structure-activity relationship Regioisomerism Aldose reductase

Ester-to-Acid Bioactivation: Structural Prerequisite for Aldose Reductase Engagement in the 3-Benzoylpyrrole Series

The carboxylic acid functionality is essential for aldose reductase inhibitory activity in the 3-benzoylpyrrole series. Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate serves as the ester prodrug form that requires hydrolysis to liberate the active 3-benzoylpyrrole-1-acetic acid pharmacophore [1]. The parent acid form (IC₅₀ = 2.5 μM) has been used as the validated benchmark for developing improved AR inhibitors, including bioisosteres that achieve approximately 5-fold enhanced potency [2].

Prodrug activation Carboxylic acid pharmacophore Aldose reductase

Validated Research Applications for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate (CAS 157769-08-9) Based on Quantitative Aldose Reductase and SAR Evidence


Aldose Reductase Inhibitor Discovery: Lead Scaffold Validation and Benchmarking

Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate provides direct access to the 3-benzoylpyrrole-1-acetic acid scaffold, a validated aldose reductase inhibitor with an established IC₅₀ of 2.5 μM in rat lens AR assays, comparable to alrestatin (1.5 μM) [1]. This benchmark potency supports its use as a reference compound for screening novel AR inhibitors or as a starting point for structure-activity relationship (SAR) optimization campaigns targeting diabetic complications [1][2].

Regioisomer-Controlled Structure-Activity Relationship Studies

The strict positional dependence of AR inhibition within the benzoylpyrroleacetic acid family—where the 1,3-substitution pattern is essential for activity—makes this compound an indispensable control for SAR investigations examining the effects of regioisomeric variation on enzyme inhibition [1]. Researchers comparing the 3-benzoyl isomer against 2-, 4-, or 5-substituted analogs require the authentic 3-benzoyl-1-acetate derivative as the positive control [1][3].

Bioisostere Design and Prodrug Development Studies

The ethyl ester form serves as a prodrug or synthetic intermediate for accessing the carboxylic acid pharmacophore, which has been successfully employed as the parent scaffold for bioisostere design. Studies demonstrate that bioisosteric replacement of the carboxylic acid moiety can yield derivatives with approximately 5-fold enhanced AR inhibitory potency (submicromolar IC₅₀) [2]. This establishes the 3-benzoylpyrrole scaffold as a productive starting point for medicinal chemistry optimization [2].

Diabetic Complications Research: In Vitro Glycation and Oxidative Stress Models

Derivatives based on the 3-benzoylpyrrole-1-acetic acid scaffold have demonstrated the ability to interfere with oxidative protein modification in experimental glycation models of diabetes mellitus [2]. While the target compound itself has not been directly evaluated in these models, its free acid form and structurally related derivatives show dual activity profiles combining AR inhibition with anti-glycation effects, supporting the scaffold's relevance for multi-target diabetic complications research [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.